molecular formula C22H23N3O2S B2976081 2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1705507-35-2

2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2976081
CAS No.: 1705507-35-2
M. Wt: 393.51
InChI Key: JRBLWBYGBGGJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic small molecule featuring a quinoxaline heterocycle, a piperidine linker, and a benzylsulfanyl moiety. This unique structure is characteristic of compounds investigated for their potential to modulate key biological targets, particularly in oncology research . The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymes and receptors, leading to diverse pharmacological activities . Compounds based on the quinoxaline core have been designed as inhibitors for tyrosine kinases, such as the Ephrin receptor family, which play critical roles in cell signaling, differentiation, and cancer progression . Furthermore, quinoxaline derivatives have demonstrated potent antiproliferative effects across a range of cancer cell lines, including leukemia, lymphoma, and solid tumors, by inducing apoptosis and inhibiting key survival pathways . The specific molecular architecture of this compound, combining the quinoxaline system with a sulfanyl-containing chain, suggests it may be a valuable chemical probe for exploring novel mechanisms of action in cell-based and biochemical assays. This product is intended for research and development purposes in a laboratory setting only. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-22(16-28-15-17-6-2-1-3-7-17)25-12-10-18(11-13-25)27-21-14-23-19-8-4-5-9-20(19)24-21/h1-9,14,18H,10-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBLWBYGBGGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoxaline moiety: This can be achieved through the condensation of an o-phenylenediamine with a diketone.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Linking the quinoxaline and piperidine: This step might involve nucleophilic substitution reactions.

    Introduction of the benzylsulfanyl group: This can be done through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions might target the quinoxaline or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving quinoxaline derivatives.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with quinoxaline and piperidine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The benzylsulfanyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methylpiperidin-1-yl)-2-[4-(Quinoxalin-2-yl)Phenoxy]Ethan-1-one (L466-0071)

  • Molecular Formula : C₂₂H₂₃N₃O₂
  • Molecular Weight : 361.44 g/mol
  • Key Features: Replaces the benzylsulfanyl group with a methylpiperidine and phenoxy linker. Lower logP (3.95) compared to the target compound, suggesting reduced membrane permeability. Demonstrated higher solubility (logSw = -3.81) due to the phenoxy group .
Data Table: Physicochemical Properties
Compound Molecular Weight logP logSw Polar Surface Area (Ų)
Target Compound 405.51 ~4.2 ~-4.5 80.1
L466-0071 361.44 3.95 -3.81 41.04
6n (Anthelmintic Derivative) 424.3 ~4.8 Not reported 95.2

Piperidine-Linked Thiazolyl Derivatives (6n, 6e)

  • Example: (R)-2-((4-Benzoic Acid)Phenoxy)-1-(2-(4-(Pyridin-2-yl)Thiazol-2-yl)Piperidin-1-yl)Ethan-1-one (6n) Molecular Weight: 424.3 g/mol Key Features:
  • Substituted with a pyridinyl-thiazole group, enhancing hydrogen-bonding capacity (polar surface area ≈ 95.2 Ų).
  • Demonstrated anthelmintic activity via metabolic enzyme inhibition .
    • Comparison :

Sulfanylidene Derivatives (1f, 1h)

  • Example : 1-(4-(Chloromethyl)Phenyl)-2-(Dimethyl(Oxo)-λ⁶-Sulfanylidene)Ethan-1-one (1f)
    • Molecular Weight : 257.73 g/mol
    • Key Features :
  • Contains a sulfoximine group, contributing to high crystallinity (melting point = 137.3–138.5°C).
  • Comparison:

2-[(4,5-Diphenyl-1,3-Oxazol-2-yl)Sulfanyl]-1-(Piperidin-1-yl)Ethanone

  • CAS No.: 59716-73-3
  • Molecular Weight : 378.49 g/mol
  • Key Features :
    • Features an oxazolylsulfanyl group, which may enhance π-π stacking interactions.
    • High-yield synthesis routes (99%) via optimized protocols, contrasting with the target compound’s unreported synthetic efficiency .

Research Findings and Implications

  • Biological Activity: Piperidine-linked compounds like L466-0071 and 6n show anti-ulcer and anthelmintic activities, respectively . The target compound’s quinoxaline moiety may expand its utility to anticancer or antimicrobial applications.
  • Synthetic Accessibility :
    • Thiazolyl derivatives (e.g., 6e) require multi-step coupling reactions with moderate yields (46%), whereas oxazolylsulfanyl analogs achieve near-quantitative yields .
  • Structural Optimization :
    • Introducing electron-deficient groups (e.g., trifluoromethoxy in 1h ) could improve the target compound’s metabolic stability.

Biological Activity

2-(Benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound with potential pharmacological properties attributed to its unique structural components. This compound includes a benzyl sulfanyl group, a quinoxaline moiety, and a piperidine ring, which are often associated with various biological activities, including anticancer and antimicrobial effects. The molecular formula for this compound is C_{19}H_{22}N_{2}O_{2}S, and it has a molecular weight of approximately 342.45 g/mol.

The biological activity of 2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one can be attributed to its interaction with specific molecular targets. The benzyl sulfanyl group can interact with thiol groups in proteins, potentially modifying their function. The quinoxaline and piperidine rings may engage with various receptors or enzymes, influencing their activity and leading to the compound’s biological effects.

Anticancer Activity

Preliminary studies indicate that compounds similar to 2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one exhibit significant anticancer properties. Quinoxaline derivatives have been reported to possess antiproliferative effects against various cancer cell lines. For example, in vitro assays have shown that structural analogs can inhibit the growth of lung (A549), colon (HCT-116), and breast cancer (MCF-7) cell lines effectively.

Compound NameStructural FeaturesBiological Activity
N-(5-Benzyl-sulfanyl-1,3,4-thia-diazol-2-yl)-2-(piperidin-1-yl)acetamideBenzyl sulfanyl group + piperidineAntimicrobial activity
(2R)-2-(2-hydroxyethyl)piperidin-1-yl]-quinoxalin-2-ylmethanoneHydroxyethyl piperidine + quinoxalineNeuroprotective effects
Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivativesVarious substitutions on piperidine + quinoxalineAntiproliferative effects

Antimicrobial Activity

The compound also shows promising antimicrobial activity . The presence of the benzyl sulfanyl group enhances the compound's ability to interact with bacterial enzymes and disrupt their function. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Neuroprotective Effects

The piperidine component may enhance neuroprotective effects. Research indicates that compounds containing piperidine structures can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

In a recent study, the synthesis and biological evaluation of related compounds demonstrated that those incorporating the piperidine moiety exhibited significant anti-Ebola virus activity. For instance, compounds designed similarly showed EC50 values below 1 µM against Ebola virus infections, indicating strong antiviral potential.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one, and how can coupling reactions be optimized?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolate intermediates, as demonstrated for structurally analogous piperidinyl ethanones (e.g., coupling 2,2-difluoro-1-(piperidin-1-yl)-2-(trimethylsilyl)ethan-1-one with aryl bromides) . Key parameters include:
  • Catalyst system: Pd(OAc)₂ with Xantphos as a ligand.
  • Solvent: Toluene or THF at 80–100°C.
  • Reaction monitoring: Use HRMS (ESI) for intermediate validation (e.g., [M+H]+ calibration) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ deviation < 0.003 Da) .
  • ¹H/¹³C NMR : Assign peaks using DEPT and 2D-COSY for piperidine and quinoxaline moieties .
  • HPLC : Assess purity (>95%) with a C18 column (methanol/water gradient) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Use standardized in vitro models:
  • Enzyme inhibition assays : Target kinases or oxidoreductases linked to quinoxaline’s bioactivity .
  • Cell viability assays : MTT or resazurin-based protocols for cytotoxicity profiling .
  • Molecular docking : Autodock Vina (v1.2.0) to predict binding affinity toward receptors (e.g., G protein-coupled receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituents on the quinoxaline and benzylsulfanyl groups?

  • Methodological Answer : Systematic substitution analysis:
  • Quinoxaline modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance metabolic stability, as seen in fungicidal derivatives .
  • Benzylsulfanyl variations : Replace with heteroarylthio groups (e.g., pyridinyl) to modulate lipophilicity (LogP: target 2–4) .
  • Validation : Compare IC₅₀ values in dose-response assays and correlate with computed physicochemical parameters (e.g., LogD, polar surface area) .

Q. How can contradictory data from biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Address discrepancies through:
  • Assay standardization : Use identical cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., Diazepam for anti-anxiety models) .
  • Batch consistency : Verify compound purity (>99%) and stereochemical integrity via chiral HPLC .
  • Meta-analysis : Pool data from multiple replicates and apply ANOVA with post-hoc Tukey tests to identify outliers .

Q. What advanced techniques are recommended for studying its pharmacokinetic properties?

  • Methodological Answer : Employ:
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (fu) .
  • In silico ADMET prediction : Tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.